molecular formula C12H13NO2S B15276448 N-ethylnaphthalene-2-sulfonamide CAS No. 71862-50-5

N-ethylnaphthalene-2-sulfonamide

Cat. No.: B15276448
CAS No.: 71862-50-5
M. Wt: 235.30 g/mol
InChI Key: DDANNVJWHXFIDK-UHFFFAOYSA-N
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Description

N-ethylnaphthalene-2-sulfonamide is an organic compound with the molecular formula C12H13NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (–SO2NH2). This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethylnaphthalene-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of naphthalene-2-thiol with ethylamine in the presence of an oxidizing agent, such as hydrogen peroxide or iodine . The reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly process.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of sodium sulfinates and amines. This method provides a general and environmentally friendly access to sulfonamide compounds and tolerates a wide range of functional groups . The reaction is mediated by ammonium iodide (NH4I) and can be carried out under mild conditions, resulting in high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: N-ethylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) for substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-ethylnaphthalene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication. This mechanism makes this compound a potential antibacterial agent.

Comparison with Similar Compounds

N-ethylnaphthalene-2-sulfonamide can be compared with other sulfonamide compounds, such as:

Uniqueness: this compound is unique due to its specific structure, which includes an ethyl group attached to the naphthalene ring. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

71862-50-5

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

N-ethylnaphthalene-2-sulfonamide

InChI

InChI=1S/C12H13NO2S/c1-2-13-16(14,15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3

InChI Key

DDANNVJWHXFIDK-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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